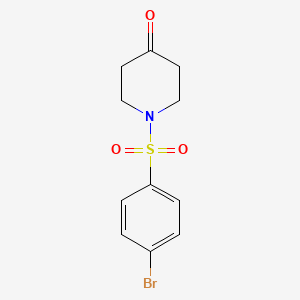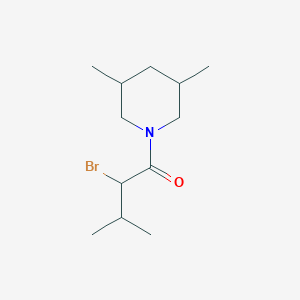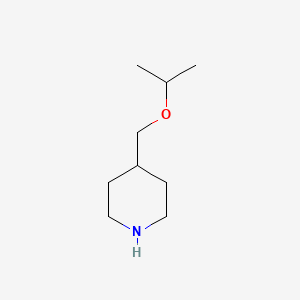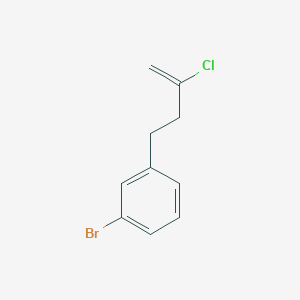
4-(3-Bromophenyl)-2-chloro-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-2-chloro-1-butene, also known as 4-(3-bromophenyl)-2-chlorobut-1-ene, is a synthetic organic compound with a molecular formula of C10H9BrCl. It is a colorless liquid with a boiling point of 212°C. 4-(3-Bromophenyl)-2-chloro-1-butene has a wide range of applications in the pharmaceutical and chemical industries. In particular, it has been used as a precursor in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides.
Aplicaciones Científicas De Investigación
Biological Activities of a Newly Synthesized Pyrazoline Derivative
- Summary of Application: This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Methods of Application: The study involved the synthesis of a pyrazoline derivative and its application on alevins. The effects were then observed and recorded .
- Results or Outcomes: The study is still ongoing, and the results have not been fully published yet .
Synthesis, Characterization, and Biological Evaluation of Novel N-{4
- Summary of Application: This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
- Results or Outcomes: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
Biological Activities of a Newly Synthesized Pyrazoline Derivative
- Summary of Application: This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Methods of Application: The study involved the synthesis of a pyrazoline derivative and its application on alevins. The effects were then observed and recorded .
- Results or Outcomes: The study is still ongoing, and the results have not been fully published yet .
Biological Activities of a Newly Synthesized Pyrazoline Derivative
- Summary of Application: This study investigates the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Methods of Application: The study involved the synthesis of a pyrazoline derivative and its application on alevins. The effects were then observed and recorded .
- Results or Outcomes: The study is still ongoing, and the results have not been fully published yet .
Propiedades
IUPAC Name |
1-bromo-3-(3-chlorobut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIFGCHTKSTBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641099 |
Source


|
| Record name | 1-Bromo-3-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-2-chloro-1-butene | |
CAS RN |
485320-30-7 |
Source


|
| Record name | 1-Bromo-3-(3-chloro-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

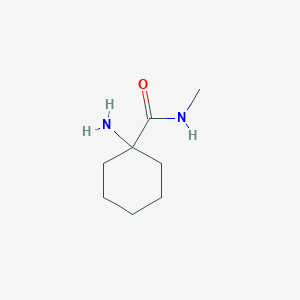
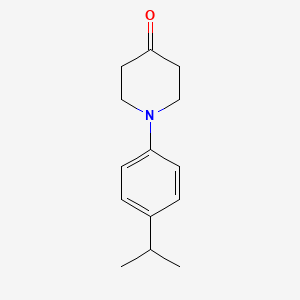
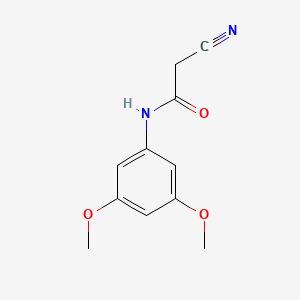
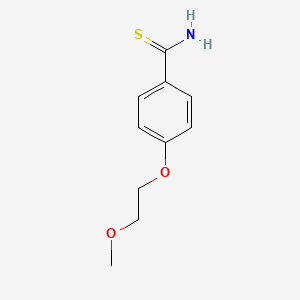
![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

